molecular formula C21H20N2OS2 B2969088 2-((2-methylbenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 686771-72-2

2-((2-methylbenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2969088
CAS No.: 686771-72-2
M. Wt: 380.52
InChI Key: IGCSMUSHZGCMCP-UHFFFAOYSA-N
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Description

The structure features:

  • A 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one core, which introduces partial saturation to enhance conformational stability.
  • A 2-methylbenzylthio group at position 2, contributing to hydrophobic interactions.
  • A p-tolyl (4-methylphenyl) group at position 3, modulating electronic and steric properties.

Synthetic routes for analogous compounds often involve microwave-assisted cyclization or condensation of substituted thiophene-carboxamides with aldehydes, followed by functionalization (e.g., alkylation or oxidation) .

Properties

IUPAC Name

3-(4-methylphenyl)-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS2/c1-14-7-9-17(10-8-14)23-20(24)19-18(11-12-25-19)22-21(23)26-13-16-6-4-3-5-15(16)2/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCSMUSHZGCMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-methylbenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one belongs to a class of thienopyrimidines, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

This compound features a thieno[3,2-d]pyrimidine core structure, which is known for its ability to interact with various biological targets. The presence of substituents like the methylbenzyl and p-tolyl groups may influence its pharmacological properties.

1. Antimicrobial Activity

Research has indicated that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. In a study evaluating similar compounds, it was found that modifications at the thieno-pyrimidine core enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

2. Anticancer Potential

Thienopyrimidines have been investigated for their anticancer properties. In vitro studies demonstrated that derivatives could inhibit cell proliferation in several cancer cell lines. For example, compounds with similar structures were tested against human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines, showing moderate to high antiproliferative activities . The mechanism often involves the induction of apoptosis and inhibition of specific kinases related to tumor growth.

3. Anti-inflammatory Effects

The anti-inflammatory potential of thienopyrimidine derivatives has also been explored. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, compounds were shown to reduce nitric oxide production in macrophage models .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Many thienopyrimidines act as enzyme inhibitors, targeting pathways involved in cell proliferation and survival.
  • Receptor Modulation : The compound may interact with various receptors, modulating signaling pathways related to inflammation and cancer progression.

Case Studies

Several case studies highlight the efficacy of similar thienopyrimidine derivatives:

  • Antimicrobial Efficacy : A derivative was tested against Staphylococcus aureus and Escherichia coli, demonstrating an MIC (Minimum Inhibitory Concentration) value significantly lower than traditional antibiotics .
  • Anticancer Activity : A study involving a closely related compound showed a dose-dependent inhibition of cell growth in MDA-MB-231 cells with an IC50 value indicating potent activity .

Data Tables

Activity Cell Line/Organism IC50/MIC Reference
AntibacterialStaphylococcus aureus5 µg/mL
AnticancerMDA-MB-23112 µM
Anti-inflammatoryMacrophage modelReduced NO production

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:

Substituent Effects: Electron-donating groups (e.g., methoxy, methyl) at positions 2 and 6 enhance thermal stability (higher melting points) but may reduce solubility . Thioether linkages (e.g., 2-methylbenzylthio) improve membrane permeability due to lipophilicity .

Synthetic Efficiency :

  • Microwave-assisted methods (e.g., using phosphorus oxychloride) achieve higher yields (up to 86%) compared to traditional reflux .
  • Functionalization (e.g., methylation) post-cyclization often reduces yields (e.g., 48% for 3a vs. 61% for precursor 12) due to side reactions .

Key Observations:

Positional Isomerism: Thieno[3,2-d]pyrimidinones (target compound) exhibit distinct activity profiles compared to [2,3-d] isomers, likely due to altered hydrogen-bonding patterns .

Hydrogenation Effects :

  • The 6,7-dihydro modification in the target compound and G1-4/G1-5 analogs improves selectivity for kinases (e.g., CK1δ) by restricting conformational flexibility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing thieno[3,2-d]pyrimidin-4(3H)-one derivatives, and how are they optimized for high yields?

  • Methodological Answer : Cyclocondensation reactions using ethanol as a solvent and glacial acetic acid/DMSO for heterocyclization are common (e.g., synthesis of 2-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one derivatives). Optimization involves adjusting reaction time, temperature, and stoichiometry of reagents like 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and aldehydes. Yields exceeding 80% are achievable under reflux conditions . Characterization via NMR and IR spectroscopy is critical to confirm structural integrity .

Q. How are solubility and stability profiles determined for this compound in preclinical studies?

  • Methodological Answer : Solubility is assessed using polar (e.g., DMSO) and non-polar solvents (e.g., hexane) under varying pH conditions. Stability studies employ accelerated degradation tests (e.g., exposure to heat, light, or oxidative environments) followed by HPLC or LC-MS analysis to monitor decomposition products. For example, analogs like 3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one require storage at -20°C in inert atmospheres to prevent thioether bond cleavage .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic vs. aliphatic protons) and confirms substituent positions, such as the p-tolyl or 2-methylbenzyl groups .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrimidinone ring) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets like dihydrofolate reductase (DHFR)?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions between the compound’s thienopyrimidine core and DHFR’s active site. Key parameters include binding energy (ΔG), hydrogen bonding with residues (e.g., Asp27, Leu5), and steric compatibility. For analogs like 2-amino-6-(arylaminomethyl)thieno[2,3-d]pyrimidin-4(3H)-one, IC50 values correlate with computational predictions of DHFR inhibition .

Q. What experimental designs resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Curves : Establish EC50/IC50 values under standardized conditions (e.g., fixed cell lines, incubation times).
  • Control Replicates : Include positive controls (e.g., methotrexate for DHFR inhibition) and negative controls (e.g., solvent-only treatments) to normalize inter-study variability .
  • Multi-Omics Integration : Combine transcriptomic/proteomic data to identify off-target effects that may explain divergent results .

Q. How are structure-activity relationships (SARs) systematically explored for thienopyrimidine derivatives?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified aryl (e.g., 4-chlorophenyl vs. 3,4,5-trimethoxyphenyl) or alkylthio groups to assess impact on bioactivity .
  • Pharmacophore Mapping : Use X-ray crystallography or cryo-EM to identify critical binding motifs (e.g., the pyrimidinone ring’s role in hydrogen bonding) .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to activity, as demonstrated in studies on pyridothiadiazine derivatives .

Q. What methodologies evaluate environmental persistence and ecotoxicity of this compound?

  • Methodological Answer :

  • Biodegradation Assays : Use OECD 301 protocols to measure half-life in soil/water matrices .
  • Ecotoxicological Models : Test acute/chronic toxicity in Daphnia magna or Danio rerio (zebrafish) to estimate LC50 values .
  • QSAR Modeling : Predict bioaccumulation potential based on logP and molecular weight .

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